molecular formula C19H14F2N2O4 B2373790 Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1359390-90-1

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2373790
CAS No.: 1359390-90-1
M. Wt: 372.328
InChI Key: DTXNBOBLLSTDKR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound that features an imidazo[4,5-b]pyridine core

Scientific Research Applications

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Many imidazole-containing compounds are known to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and therapeutic uses. Given the wide range of activities associated with imidazole-containing compounds, this could include areas such as antimicrobial therapy, cancer treatment, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other imidazole-containing compounds.

Properties

IUPAC Name

methyl 6-fluoro-4-[2-(2-fluoroanilino)-2-oxoethoxy]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O4/c1-26-19(25)16-9-17(12-8-11(20)6-7-14(12)22-16)27-10-18(24)23-15-5-3-2-4-13(15)21/h2-9H,10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXNBOBLLSTDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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